molecular formula C8H11F3O3 B2466577 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid CAS No. 1823895-51-7

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid

Cat. No.: B2466577
CAS No.: 1823895-51-7
M. Wt: 212.168
InChI Key: WUWTUKRPGKAVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H11F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid typically involves the introduction of the trifluoromethoxy group onto a cyclohexane ring followed by carboxylation. One common method involves the reaction of cyclohexane with trifluoromethoxy reagents under specific conditions to achieve the desired substitution. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in biological assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
  • trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid

Comparison

Compared to similar compounds, 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(trifluoromethoxy)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWTUKRPGKAVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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